molecular formula C18H21ClN2O3S B14952792 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide

Cat. No.: B14952792
M. Wt: 380.9 g/mol
InChI Key: JUKLMAZFCKWNPR-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide is a chemical compound with the molecular formula C18H21ClN2O3S It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an ethyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-N-(4-ethylphenyl)glycinamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide can be compared with other sulfonyl-containing compounds, such as:

  • N~2~-[(4-chlorophenyl)sulfonyl]-N-ethyl-N~2~-(4-methylphenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide

These compounds share similar structural features but differ in the substituents attached to the sulfonyl group

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C18H21ClN2O3S/c1-3-14-5-9-16(10-6-14)20-18(22)13-21(4-2)25(23,24)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22)

InChI Key

JUKLMAZFCKWNPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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